molecular formula C9H8N2O2S B2569980 N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1396850-44-4

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2569980
CAS No.: 1396850-44-4
M. Wt: 208.24
InChI Key: RBYGIZLQCSDYJL-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is an organic compound that features both isoxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide typically involves the formation of the isoxazole and thiophene rings followed by their coupling. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Coupling Reaction: The final step involves coupling the isoxazole and thiophene rings through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(isoxazol-4-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(isoxazol-4-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring, offering different electronic properties.

    N-(isoxazol-4-yl)-2-(benzothiophen-2-yl)acetamide: Features a benzothiophene ring, which may provide additional stability and unique reactivity.

Uniqueness

N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of isoxazole and thiophene rings, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-9(4-8-2-1-3-14-8)11-7-5-10-13-6-7/h1-3,5-6H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGIZLQCSDYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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